N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by two key substituents:
- 1-position: A 4-fluorophenyl group, contributing electron-withdrawing properties and influencing target binding.
Structural analogs highlight the impact of substituent modifications on pharmacological properties.
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5/c1-2-13-5-3-4-6-17(13)24-18-16-11-23-25(19(16)22-12-21-18)15-9-7-14(20)8-10-15/h3-12H,2H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHXDWZVTMETCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the ethylphenyl and fluorophenyl groups through various substitution reactions. Key steps may include:
Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethylphenyl and fluorophenyl groups using reagents such as ethylbenzene and fluorobenzene under specific conditions (e.g., presence of catalysts, solvents, and controlled temperatures).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalysis: Use of catalysts to improve reaction efficiency and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Research: Study of its chemical reactivity and potential as a building block for synthesizing other complex molecules.
Industrial Applications: Use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound S29
Structure : 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- Key Differences :
- 1-position : Bulky 2-chloro-2-(4-chlorophenyl)ethyl group increases steric hindrance.
- N-amine : 4-fluorobenzyl group (vs. 2-ethylphenyl in the target compound).
- Activity: Potent kinase inhibitor active against neuroblastoma (SK-N-BE(2) cells) at 5.74 ng/mL. Requires graphene oxide (GO) nanosheets for delivery to minimize side effects .
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Structure : Methyl-substituted aromatic groups at both positions .
- Key Differences :
- 1-position : 2,4-dimethylphenyl (electron-donating groups).
- N-amine : 4-methylbenzyl (less lipophilic than 2-ethylphenyl).
- Implications : Reduced lipophilicity may limit cellular uptake compared to the target compound.
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Structure : Simplest analog with a 2-fluorophenyl group on the amine .
- 1-position: Unsubstituted (lacks 4-fluorophenyl).
- Implications : Lower molecular weight and reduced lipophilicity may limit potency in kinase inhibition.
Substituent Impact on Pharmacokinetics and Activity
Biological Activity
N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.
The molecular formula of N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C19H16FN5, with a molecular weight of 333.4 g/mol. The structure includes both ethyl and fluorophenyl groups, which may influence its biological activity and pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN5 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| InChI Key | RUPOAWILIAWVMJ-UHFFFAOYSA-N |
N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits biological activity primarily through its interaction with specific receptors. Research indicates that compounds in this class can act as antagonists for adenosine receptors, particularly A2A and A1 subtypes. These receptors are implicated in various neurological conditions, making them targets for drug development.
In a study focusing on similar compounds, one derivative demonstrated significant binding affinities for both A2A and A1 receptors (K_i values of 13.3 nM and 55 nM respectively) and showed full antagonism (IC_50 values of 136 nM and 98.8 nM) . This suggests that N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may possess similar properties.
Biological Activity
The biological activity of N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be summarized as follows:
Antiproliferative Activity:
Research has shown that pyrazolo[3,4-d]pyrimidines exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against breast, colon, and lung cancer cells with varying degrees of success . The mechanism behind this activity often involves interference with cell cycle progression or apoptosis pathways.
Neuroprotective Effects:
Due to their affinity for adenosine receptors, compounds like N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are being explored for their neuroprotective properties. They may help mitigate the effects of neurodegenerative diseases such as Parkinson's disease by modulating neurotransmitter release and reducing excitotoxicity .
Case Studies
Several studies have highlighted the potential therapeutic applications of pyrazolo[3,4-d]pyrimidines:
-
Parkinson's Disease Model:
In an MPTP-induced mouse model of Parkinson's disease, a related compound demonstrated improved motor function and reduced neurodegeneration . This suggests that N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be beneficial in similar contexts. -
Cancer Cell Line Studies:
Various derivatives have been evaluated for their antiproliferative effects on cancer cell lines. One study reported high activity against breast cancer cells with IC_50 values indicating significant efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
